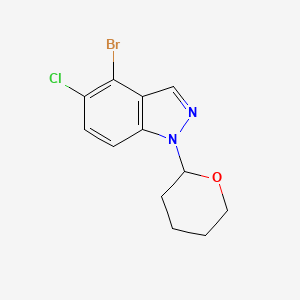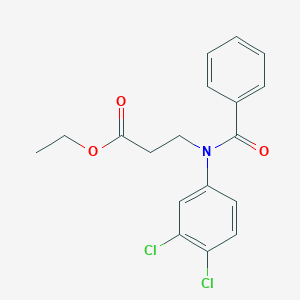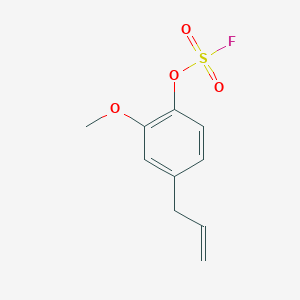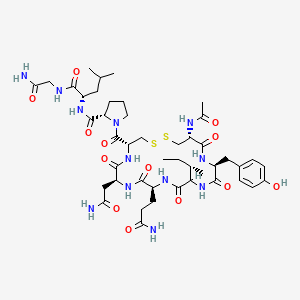
4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have been studied for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, the indazole core can be formed through a series of cyclization reactions.
Halogenation: Introduction of bromine and chlorine atoms at specific positions on the indazole ring can be achieved using halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step may involve the use of a protecting group strategy followed by nucleophilic substitution to attach the tetrahydro-2H-pyran-2-yl moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved can vary based on the compound’s structure and the biological system it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-chloro-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group.
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine atom.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the tetrahydro-2H-pyran-2-yl group, makes 4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H12BrClN2O |
|---|---|
Poids moléculaire |
315.59 g/mol |
Nom IUPAC |
4-bromo-5-chloro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrClN2O/c13-12-8-7-15-16(10(8)5-4-9(12)14)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 |
Clé InChI |
WQXDRIFFWQLQCE-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14111488.png)
![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14111497.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)

![N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide](/img/structure/B14111521.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)
